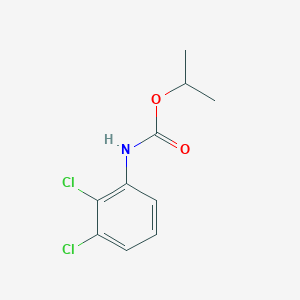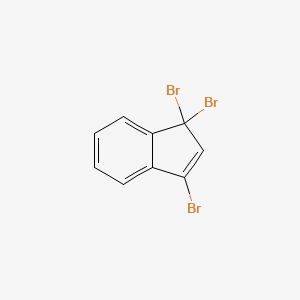
1,1,3-Tribromoindene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Tribromoindene is an organobromine compound with the molecular formula C9H5Br3 It is a derivative of indene, where three bromine atoms are substituted at the 1 and 3 positions of the indene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromoindene can be synthesized through the bromination of indene. One common method involves the use of molecular bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 1,1,3-Tribromoindene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of this compound can lead to the formation of indene or partially brominated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of substituted indenes with various functional groups.
Oxidation: Formation of bromoindenones or bromoindene ketones.
Reduction: Formation of indene or partially brominated indenes.
科学的研究の応用
1,1,3-Tribromoindene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1,3-tribromoindene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interaction with biological molecules. The exact molecular pathways and targets depend on the specific application and the nature of the interacting species.
類似化合物との比較
1,2,3-Tribromoindene: Another brominated derivative of indene with bromine atoms at different positions.
1,1,2-Tribromoindene: Similar structure but with bromine atoms at the 1 and 2 positions.
1,1,3-Tribromo-2-methylindene: A methyl-substituted derivative of 1,1,3-tribromoindene.
Uniqueness: this compound is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to other brominated indenes. This uniqueness makes it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
19660-79-8 |
|---|---|
分子式 |
C9H5Br3 |
分子量 |
352.85 g/mol |
IUPAC名 |
1,1,3-tribromoindene |
InChI |
InChI=1S/C9H5Br3/c10-8-5-9(11,12)7-4-2-1-3-6(7)8/h1-5H |
InChIキー |
OLZHNYQKUIKYTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC2(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


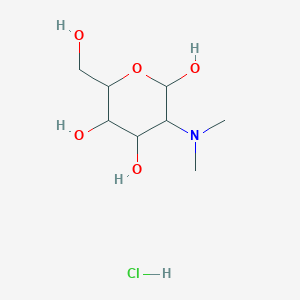

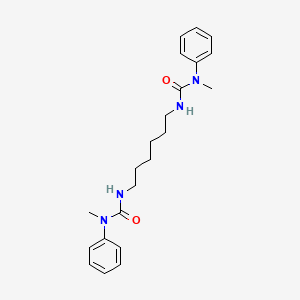
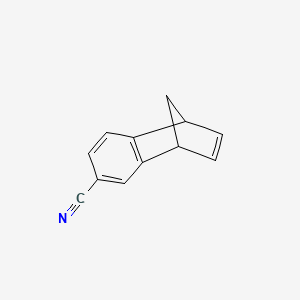
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
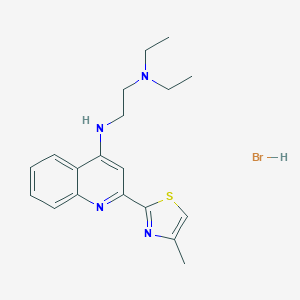
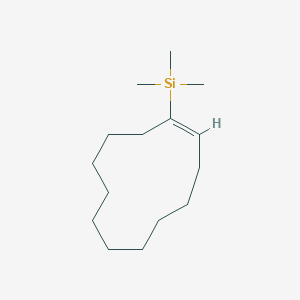

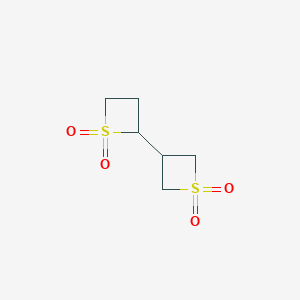
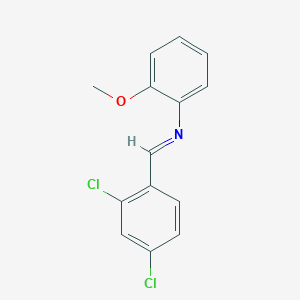
![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)
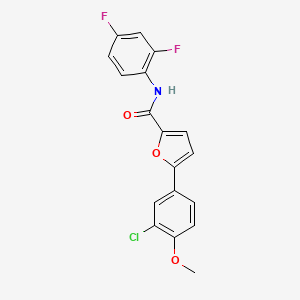
![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
